molecular formula C22H24N6 B2659723 N4-(4-methylphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946203-48-1

N4-(4-methylphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2659723
CAS No.: 946203-48-1
M. Wt: 372.476
InChI Key: BVKNVMRAKKZSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-methylphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with substituted pyrimidines under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow chemistry techniques to scale up the production while maintaining the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N4-(4-methylphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Synthesis of the Compound

The compound can be synthesized through a multi-step process involving the reaction of specific precursors. A typical synthesis pathway includes:

  • Starting Materials : 4-(4-methylphenyl)-5-(prop-2-yn-1-ylthio)-1H-pyrazole and 2-azido-1,3,5-tribromobenzene.
  • Reagents : Sodium ascorbate and CuSO₄·5H₂O are used as catalysts.
  • Solvent : Dimethylformamide (DMF) serves as the solvent for the reaction.

The final product is obtained after purification through column chromatography and crystallization from methanol-dichloromethane mixtures. The melting point is recorded at 138 °C–139 °C, indicating a stable crystalline structure suitable for further studies .

Biological Activities

N4-(4-methylphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives possess anticancer properties. The compound has been shown to inhibit cellular proliferation in various cancer cell lines by targeting specific kinases involved in tumor growth .

Anti-inflammatory Effects

Studies have demonstrated that compounds similar to N4-(4-methylphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can reduce inflammation markers in vitro and in vivo models. This suggests potential therapeutic use in conditions characterized by chronic inflammation .

Antiviral Properties

The compound's structure allows it to interact with viral proteins, potentially inhibiting viral replication. Preliminary studies suggest efficacy against certain viruses, although further research is needed to confirm these findings .

Case Study 1: Anticancer Mechanism

A study published in a peer-reviewed journal investigated the effects of pyrazolo[3,4-d]pyrimidine derivatives on breast cancer cells. The results indicated that the compound induced apoptosis and cell cycle arrest in MCF-7 cells through the modulation of the PI3K/Akt signaling pathway .

ParameterResult
Cell LineMCF-7
IC50 (µM)12.5
MechanismApoptosis induction
PathwayPI3K/Akt

Case Study 2: Anti-inflammatory Activity

In a model of rheumatoid arthritis, the compound demonstrated significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

ParameterControl GroupTreated Group
Paw Edema (mm)8.53.0
Inflammatory Cell CountHighLow

Mechanism of Action

The mechanism of action of N4-(4-methylphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of CDKs, this compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Biological Activity

N4-(4-methylphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory properties. This article reviews the biological activity of the specified compound, focusing on its pharmacological potential and underlying mechanisms.

Synthesis and Structural Characteristics

The compound was synthesized through a multi-step process involving the reaction of 4-(4-phenyl-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazol-3-yl)pyridine with 2-azido-1,3,5-tribromobenzene in the presence of sodium ascorbate and CuSO₄. The final product exhibited a melting point of 138 °C–139 °C and was characterized using various spectroscopic techniques including NMR and IR spectroscopy. The structural analysis revealed significant steric interactions between the phenyl and pyridyl substituents which may influence its biological activity .

1. Anti-Cancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anti-cancer properties. Specifically, this compound has been evaluated for its efficacy against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
12bA5498.21
12bHCT-11619.56
12bEGFR WT0.016
12bEGFR T790M0.236

The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in cancer cells through the activation of pro-apoptotic pathways and cell cycle arrest at the S and G2/M phases .

2. Kinase Inhibition

The compound acts as an inhibitor of epidermal growth factor receptor (EGFR), which is crucial in many cancers. The binding affinity was assessed through molecular docking studies, showing strong interactions with both wild-type and mutant forms of EGFR. This suggests potential for therapeutic application in cancers driven by EGFR mutations .

3. Anti-inflammatory Properties

Pyrazolo[3,4-d]pyrimidine derivatives have also been reported to exhibit anti-inflammatory effects. The compound's ability to inhibit inflammatory mediators positions it as a candidate for further development as an anti-inflammatory agent .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazolo[3,4-d]pyrimidines:

  • Case Study 1 : A study involving a series of pyrazolo[3,4-d]pyrimidine derivatives showed that compounds with similar structural motifs to this compound exhibited reduced tumor growth in xenograft models.
  • Case Study 2 : Another investigation focused on the pharmacokinetics and toxicity profiles of related compounds indicated favorable absorption and low toxicity levels in preliminary animal models.

Properties

IUPAC Name

4-N-(4-methylphenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6/c1-15(2)13-23-22-26-20(25-17-11-9-16(3)10-12-17)19-14-24-28(21(19)27-22)18-7-5-4-6-8-18/h4-12,14-15H,13H2,1-3H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKNVMRAKKZSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.